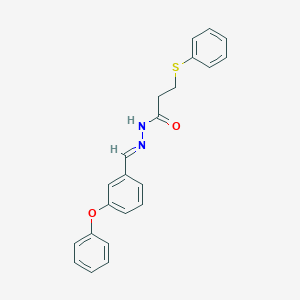
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as IQG-607, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the expression of inflammatory cytokines and inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its low toxicity and high selectivity towards cancer cells and viruses. However, its limited solubility in water and organic solvents can pose challenges in certain experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.
Orientations Futures
There are several future directions for research on N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its low toxicity and high selectivity towards cancer cells and viruses make it a valuable tool for studying these diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is synthesized through the reaction of 4-isopropylbenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antitumor, and antiviral activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for steel.
Propriétés
Formule moléculaire |
C22H23N3O |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2,8-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O/c1-14(2)18-10-8-17(9-11-18)13-23-25-22(26)20-12-19-7-5-6-15(3)21(19)24-16(20)4/h5-14H,1-4H3,(H,25,26)/b23-13+ |
Clé InChI |
HKLUGIJOVGMTIP-YDZHTSKRSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)